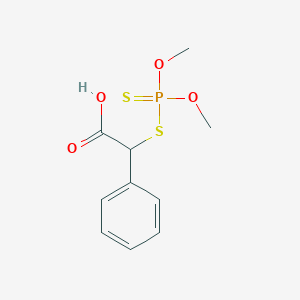
Phenthoate acid
Vue d'ensemble
Description
Phenthoate is an organothiophosphate insecticide . It is used against various pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The IUPAC name for Phenthoate is (RS)-Ethyl [(dimethoxyphosphorothioyl)sulfanyl] (phenyl)acetate .
Synthesis Analysis
Phenthoate is a chiral organophosphate pesticide with two enantiomers that differ in toxicity, behavior, and insecticidal activity . The preparation method of Phenthoate stereoisomer involves dissolving an ordinary Phenthoate raw pesticide .
Molecular Structure Analysis
The molecular formula of Phenthoate is C12H17O4PS2 . The molecular weight is 320.36 g·mol−1 . The IUPAC Standard InChI is InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 .
Chemical Reactions Analysis
Phenthoate is a chiral pesticide with the presence of one asymmetric carbon atom . This introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities . The enantioselective degradation of Phenthoate in soil has been studied .
Physical And Chemical Properties Analysis
Phenthoate is a colorless crystalline solid . It has a density of 1.226 g/mL at 20 °C . The melting point is between 17 to 18 °C . Its solubility in water is 11 mg/L at 24 °C .
Applications De Recherche Scientifique
- Application : Stereoselective analysis of chiral pesticides .
- Method : This involves the identification of pesticide/drug enantiomers using stereoselective analytical methods .
- Results : The presence of asymmetric centers in the structure of chiral pesticides introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities .
- Application : Studying the effects of Phenthoate 50 EC on the acute toxicity tests and different pathophysiological changes of common carp (Cyprinus carpio) fingerlings .
- Method : The study was conducted in time- and concentration-dependent manners. The LC 50 of Phenthoate 50 EC for the fish was 7.39 (6.716–8.076) ppm at 96 h .
- Results : Significant reduction in brain acetylcholinesterase (AChE) activity was observed, whereas plasma glutamate-oxalacetate transaminase (PGOT) and plasma glutamate pyruvate transaminase (PGPT) activities were increased significantly at the doses of 2.22 and 3.69 ppm of Phenthoate 50 EC, respectively .
- Application : Determining the protective role of ascorbic acid (AA) against cytotoxicity of the phenthoate (PTA) on hepatocytes .
- Method : This involves the measurement of lipid peroxidation (LPO), nitric oxide (NO), antioxidant enzymes like superoxide dismutase, catalase, glutathione peroxidase, gamma glutamyl transferase and glutathione-S-transferase activities .
- Results : The study was conducted to determine the protective role of ascorbic acid (AA) against cytotoxicity of the phenthoate (PTA) on hepatocytes .
Environmental Monitoring and Assessment
Aquatic Toxicology
Biochemical Pharmacology
Safety And Hazards
Phenthoate is classified as Acute toxicity - Category 4, both Oral and Dermal . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIDFDHSKJUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058305 | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenthoate acid | |
CAS RN |
13376-78-8 | |
| Record name | TH-3461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TH-3461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
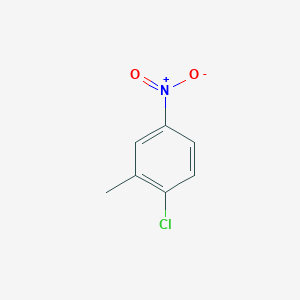
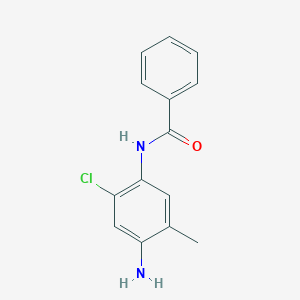
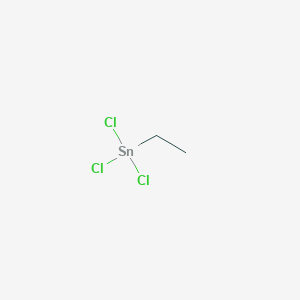
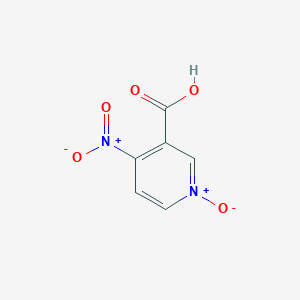
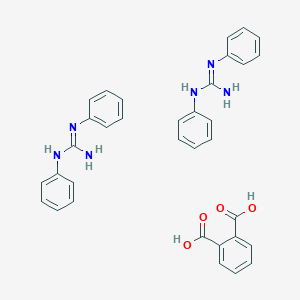
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
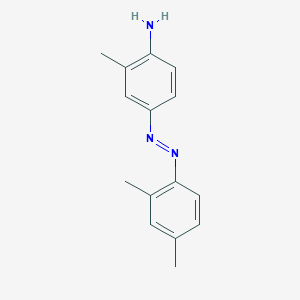
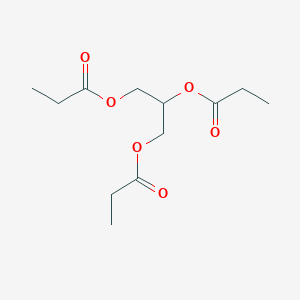
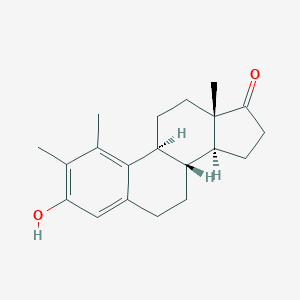
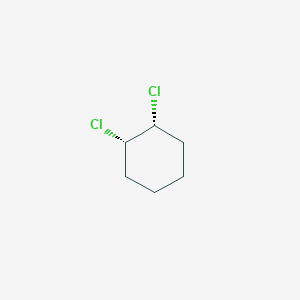
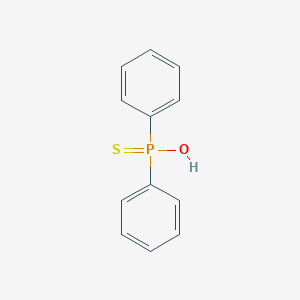
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)